Bis(hexafluoroacetonyl)acetone

Description

Historical Trajectories in Fluorinated Beta-Diketone Research

The study of fluorinated β-diketones has a rich history, driven by their unique properties and applications in coordination chemistry and materials science. Research in this area has traditionally focused on the synthesis and characterization of various fluorinated β-diketones and their metal complexes. The introduction of fluorine atoms into the β-diketone structure significantly alters the electronic properties of the ligand, enhancing the volatility and Lewis acidity of the corresponding metal complexes. This has made them valuable as precursors for chemical vapor deposition (CVD) and as catalysts.

A common synthetic route to fluorinated β-diketones is the Claisen condensation. azurewebsites.net The historical development of this field has seen the exploration of a wide array of fluorinated substituents and their impact on the coordination properties of the resulting ligands.

Academic Significance and Research Niche of Bis(hexafluoroacetonyl)acetone

The academic significance of a compound is often established through publications detailing its synthesis, properties, and utility. In the case of this compound, the scarcity of such literature suggests it is not a widely studied or utilized compound in the academic research community.

Conceptual Frameworks and Theoretical Underpinnings in its Study

The theoretical study of fluorinated β-diketones often involves computational methods to understand their electronic structure, tautomeric equilibria, and coordination behavior. escholarship.org For instance, Density Functional Theory (DFT) calculations are employed to investigate the geometries and electronic properties of these ligands and their metal complexes. lookchem.com

While no specific theoretical studies on this compound have been identified, the conceptual frameworks applied to other fluorinated β-diketones would be relevant. These would include the analysis of the electron-withdrawing effects of the trifluoromethyl groups and the potential for the two β-diketone moieties to act in concert to chelate metal ions. The geometry of the acetone (B3395972) linker would also play a crucial role in determining the spatial arrangement of the coordinating groups and, consequently, the structure of any resulting metal complexes.

Scope and Objectives of Contemporary Research Endeavors on this compound

Given the lack of published research, there are no clear contemporary research endeavors focused on this compound. The objectives for research on such a compound would logically start with its synthesis and full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequent research would likely explore its coordination chemistry with various metal ions, particularly lanthanides, due to the known luminescent properties of their β-diketonate complexes. lookchem.com Investigations into its potential applications in areas like catalysis, materials science, or as a precursor for thin-film deposition would follow. However, at present, such research appears to be absent from the public scientific record.

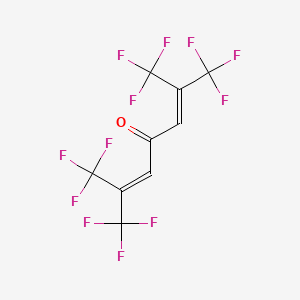

Structure

3D Structure

Properties

CAS No. |

30902-53-5 |

|---|---|

Molecular Formula |

C9H2F12O |

Molecular Weight |

354.09 g/mol |

IUPAC Name |

1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)hepta-2,5-dien-4-one |

InChI |

InChI=1S/C9H2F12O/c10-6(11,12)4(7(13,14)15)1-3(22)2-5(8(16,17)18)9(19,20)21/h1-2H |

InChI Key |

JEFPMSDXBFUICL-UHFFFAOYSA-N |

SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |

Other CAS No. |

30902-53-5 |

Synonyms |

bis(hexafluoroacetonyl)acetone |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis Hexafluoroacetonyl Acetone

Established Synthetic Routes to Bis(hexafluoroacetonyl)acetone

The primary and most established method for the synthesis of β-diketones, including fluorinated variants, is the Claisen condensation. d-nb.infoorganic-chemistry.org This reaction involves the base-mediated condensation of an ester with a ketone possessing an α-hydrogen. libretexts.org In the context of this compound, this would conceptually involve the reaction of an ester of hexafluoroacetic acid with hexafluoroacetone (B58046). However, a more practical and analogous approach, based on the well-documented synthesis of hexafluoroacetylacetone (B74370) (hfacH), involves the crossed Claisen condensation between an appropriate fluorinated ketone and a fluorinated ester. wikipedia.orgbeilstein-journals.org

Specifically, the synthesis of hexafluoroacetylacetone is achieved through the condensation of ethyl trifluoroacetate (B77799) with 1,1,1-trifluoroacetone. wikipedia.org By extension, the synthesis of this compound would likely involve the reaction of a hexafluoroacetyl-containing ketone with a hexafluoroacetyl-containing ester or an equivalent acylation agent.

A plausible synthetic route is the Claisen condensation of hexafluoroacetone with an ester of hexafluoroacetic acid, such as ethyl hexafluoroacetylacetate, in the presence of a strong base. Commonly employed bases for such transformations include sodium hydride (NaH) or sodium alkoxides like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt). dntb.gov.uanih.gov The choice of solvent is also crucial, with ethers such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) being frequently utilized. dntb.gov.ua

The general reaction can be represented as follows:

Reaction Scheme for the Synthesis of this compound via Claisen Condensation

The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to maximize the yield and minimize side reactions. The quality of the base used has been noted to significantly impact the success of Claisen condensations involving fluorinated esters. beilstein-journals.org

Mechanistic Investigations of this compound Formation

The formation of this compound via the Claisen condensation proceeds through a well-established multi-step mechanism. organic-chemistry.orglibretexts.org The key steps are outlined below, adapted for the synthesis from a hexafluoroacetyl ester and hexafluoroacetone.

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the ketone (hexafluoroacetone) by a strong base (e.g., NaH or NaOR) to form a resonance-stabilized enolate ion. The high electronegativity of the fluorine atoms increases the acidity of the α-protons, facilitating this step.

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl hexafluoroacetylacetate). This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., ethoxide). This step results in the formation of the β-diketone, this compound.

Deprotonation of the Product (Driving Force): The resulting β-diketone is more acidic than the starting ketone and alcohol byproducts. Therefore, it is readily deprotonated by the alkoxide base present in the reaction mixture. This final, essentially irreversible deprotonation step shifts the equilibrium of the reaction towards the product, driving the condensation to completion.

Protonation: A final acidic workup step is required to protonate the enolate of the β-diketone product to yield the neutral this compound.

The stability of the final enolate, due to the electron-withdrawing nature of the two hexafluoroacetyl groups, is a significant thermodynamic driving force for this reaction.

Derivatization Strategies for Functionalized this compound Analogues

The chemical reactivity of this compound allows for a variety of derivatization strategies to produce functionalized analogues. These strategies often target the reactive methylene (B1212753) group situated between the two carbonyls or the carbonyl groups themselves.

One common derivatization is the formation of metal complexes. β-diketones are excellent chelating ligands for a wide range of metal ions. dntb.gov.ua this compound can react with metal salts to form stable, often volatile, metal complexes. The synthesis of such complexes typically involves the reaction of the β-diketone with a metal salt in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation of the ligand. rsc.org

Another key derivatization pathway involves condensation reactions with amines or hydrazines. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, reaction with primary amines can yield β-enaminoketones. These reactions provide a route to various heterocyclic compounds incorporating the hexafluoroacetonyl moiety.

The methylene bridge can also be a site for functionalization. For example, electrophilic halogenation can introduce halogen atoms at this position. Furthermore, under appropriate conditions, alkylation or acylation reactions could be envisioned at the central carbon atom.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents | Functionalized Product |

| Metal Complexation | Metal Salt (e.g., CuCl₂, Ni(OAc)₂) | Metal-Bis(hexafluoroacetonyl)acetonate |

| Pyrazole Synthesis | Hydrazine (H₂NNH₂) | Bis(trifluoromethyl)pyrazolyl-hexafluoroacetylmethane |

| Enamine Formation | Primary Amine (R-NH₂) | N-substituted-amino-bis(hexafluoroacetyl)ethene |

| Halogenation | Electrophilic Halogen Source (e.g., NBS, NCS) | Halogenated this compound |

Advanced Synthetic Protocols for Tailored Structures Incorporating Hexafluoroacetonyl Moieties

Advanced synthetic strategies aim to incorporate the unique properties of the hexafluoroacetonyl group into larger, more complex, and specifically tailored molecular structures. These protocols often build upon fundamental reactions but employ more sophisticated reagents or catalytic systems to achieve high levels of control and efficiency.

One such advanced approach involves the use of organometallic reagents in catalytic cycles. For example, transition-metal-catalyzed cross-coupling reactions could be employed to attach aryl or other functional groups to a pre-functionalized this compound derivative.

The development of one-pot or tandem reactions represents another advanced strategy. For instance, a tandem reaction involving the condensation of aryldiazonium salts with hexafluoroacetylacetone has been developed for the synthesis of pertrifluoromethyl pyridazine (B1198779) derivatives. dntb.gov.ua Similar strategies could be adapted to use this compound as a building block for more complex heterocyclic systems.

Furthermore, the use of solid-supported reagents or flow chemistry techniques can offer advantages in terms of purification, scalability, and safety, particularly when dealing with highly reactive fluorinated compounds. The synthesis of hexafluoroacetylacetone-functionalized mesoporous silica (B1680970) (SBA-15) demonstrates the covalent bonding of this moiety to a solid support, which can then be used to create luminescent hybrid materials. cambridge.org

These advanced protocols enable the design and synthesis of materials with specific properties, such as enhanced thermal stability, specific optical properties, or tailored catalytic activity, by leveraging the unique electronic and steric characteristics of the hexafluoroacetonyl group.

Coordination Chemistry and Metal Complexation Dynamics of Hexafluoroacetylacetone Derivatives

Ligand Design Principles and Coordination Modes of Hexafluoroacetylacetone (B74370)

The coordination behavior of the hexafluoroacetylacetonate ligand is governed by its electronic structure and the dynamic equilibrium between its tautomeric forms.

β-diketones, such as hexafluoroacetylacetone, exist as an equilibrium mixture of keto and enol tautomers. mdpi.com The enol form is characterized by an intramolecular hydrogen bond, which contributes to its stability. mdpi.comwikipedia.org For hexafluoroacetylacetone, the presence of highly electronegative trifluoromethyl groups strongly favors the enol tautomer. mdpi.com This tautomerism is a critical factor in its coordination chemistry, as the deprotonation of the enolic hydroxyl group leads to the formation of the hfac⁻ anion, which acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. cymitquimica.com The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and pressure. mdpi.comrsc.org For instance, in supercritical CO₂, the keto form of hexafluoroacetylacetone is favored at high pressure and low temperature. mdpi.com

The predominance of the enol tautomer is a key principle in the design of metal complexes, as it readily provides the anionic chelating ligand upon reaction with a metal precursor. The geometry of the resulting chelate ring is planar, a consequence of the sp² hybridization of the atoms involved in the delocalized π-system of the coordinated enolate.

The hexafluoroacetylacetonate ligand is a classic example of a bidentate chelating ligand, forming a stable six-membered ring with a metal ion. cymitquimica.com The coordination of multiple hfac ligands to a single metal center is common, leading to complexes with the general formula M(hfac)ₓ. The resulting coordination geometry is dependent on the size and electronic preferences of the metal ion. For instance, square planar geometries are observed for Pd(II), while octahedral geometries are common for many first-row transition metals. cymitquimica.commdpi.com

Beyond simple mononuclear complexes, the hfac ligand can participate in more complex, multidentate coordination architectures. Although the hfac ligand itself typically acts as a bidentate chelate to a single metal center, it can be incorporated into larger ligand systems that bridge multiple metal ions, leading to the formation of polynuclear complexes and coordination polymers. For example, heterobimetallic complexes have been synthesized where hfac is a ligand on one of the metal centers. researchgate.net The volatility of many metal-hfac complexes is a notable property, which is exploited in applications such as chemical vapor deposition and gas chromatography for the separation of metal ions. d-nb.infonih.gov

Enol-Keto Tautomerism and Its Influence on Coordination Geometry

Synthesis and Structural Elucidation of Metal-Bis(hexafluoroacetylacetonate) Complexes

The synthesis of metal complexes containing the hexafluoroacetylacetonate ligand is typically achieved by reacting a metal salt or a more labile metal complex with hexafluoroacetylacetone, often in the presence of a base to facilitate the deprotonation of the β-diketone.

Complexes of first-row transition metals with hexafluoroacetylacetonate have been widely studied. nih.govosti.gov The synthesis often involves the reaction of a metal acetate (B1210297) with hexafluoroacetylacetone in a suitable solvent like ethanol. mdpi.com The resulting complexes exhibit a range of coordination numbers and geometries. For example, complexes of the type [M(hfac)₂(H₂O)₂] where M is Mn(II) or Co(II) have been synthesized, displaying an octahedral geometry with the two water molecules in the axial positions. mdpi.com Bismuth(III) hexafluoroacetylacetonate can react with first-row transition-metal species to form trinuclear heterobimetallic coordination complexes. figshare.com

Here is a summary of representative first-row transition metal-hfac complexes:

| Metal Ion | Formula | Coordination Geometry | Key Features |

| Mn(II) | [Mn(LCF3)₂(H₂O)₂] | Octahedral | Synthesized from metal acetate and the ligand. mdpi.com |

| Fe(II) | [Fe(LCF3)₂] | Not specified | Part of a study on antitumor activity. mdpi.com |

| Co(III) | Co(hfac)₃ | Octahedral | Synthesized using hexafluoroacetylacetone as a ligand. researchgate.net |

| Ni(II) | [Ni(LCF3)₂(H₂O)₂] | Octahedral | Synthesized from metal acetate and the ligand. mdpi.com |

Note: LCF3 in the table refers to the anion of 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one, a derivative of hexafluoroacetylacetone.

The coordination chemistry of lanthanides and actinides with hexafluoroacetylacetone is well-developed, largely driven by the volatility of the resulting complexes, which is useful for separation processes and as precursors for materials science applications. d-nb.infonih.govaesj.netmorressier.com Lanthanide ions, being larger and having higher coordination number preferences, often form complexes with three or four hfac ligands. acs.orgmdpi.com For instance, complexes with the general formula Ln(hfac)₃(H₂O)ₓ are common precursors. acs.org The coordination number in these systems can vary, with examples of 8, 9, and 10-coordinate lanthanide centers having been characterized. acs.orgnih.gov

Actinide complexes with hfac are also known and have been investigated for applications in nuclear waste separation. aesj.netakjournals.com The solubility and extraction of actinide complexes are enhanced by the use of hexafluoroacetylacetone compared to other β-diketones. aesj.net

Below is a table summarizing key aspects of lanthanide and actinide-hfac complexes:

| Metal Ion Family | General Formula | Coordination Number | Key Features and Applications |

| Lanthanides | Ln(hfac)₃Lₓ (L=H₂O, bpm, etc.) | 7 to 10 | Volatile complexes used in gas chromatography and as precursors for optical and magnetic materials. d-nb.infoacs.orgmdpi.com |

| Actinides | An(hfac)ₓ | Variable | Studied for extraction and separation in nuclear fuel cycles due to their volatility. aesj.netakjournals.com |

Note: 'L' represents an ancillary ligand, and 'x' denotes the number of such ligands.

Palladium(II) forms well-defined square planar complexes with hexafluoroacetylacetonate, with the most common being bis(hexafluoroacetylacetonato)palladium(II), or Pd(hfac)₂. cymitquimica.comamericanelements.com This complex is a yellow to orange solid known for its thermal stability and solubility in organic solvents. cymitquimica.com It serves as a catalyst in various organic reactions, including cross-coupling reactions and alkyne hydrothiolation. cymitquimica.comrsc.org The fluorinated ligands enhance the affinity of the palladium center for certain substrates and can stabilize the catalytic system. rsc.org The synthesis of Pd(hfac)₂ can be achieved by reacting palladium(II) precursors with hexafluoroacetylacetone. Adducts with other ligands, such as lutidine, have also been synthesized and characterized, sometimes leading to interesting chemical transformations like the cleavage of a hfac ligand. acs.orgnih.gov

Here is a summary of palladium-hfac complexes:

| Compound | Formula | Coordination Geometry | Key Applications/Features |

| Bis(hexafluoroacetylacetonato)palladium(II) | Pd(hfac)₂ | Square Planar | Catalyst for organic synthesis, including thiol-yne click reactions. cymitquimica.comrsc.org |

| Lutidine Adduct | Pd(O,O-Hfacac)(C-Hfacac)(lutidine) | Not specified | Formed from the reaction of Pd(hfac)₂ with lutidine. acs.orgnih.gov |

| Dimeric Palladium Complex | [Pd(Hfacac)(lutidine)]₂[μ-CHC(O)CF₃] | Not specified | A rare dimeric complex formed from an excess of lutidine. acs.orgnih.gov |

Analysis of "Bis(hexafluoroacetonyl)acetone" Reveals a Gap in Current Coordination Chemistry Literature

Despite a comprehensive review of available scientific literature, detailed information regarding the coordination chemistry and metal complexation dynamics of the specific compound "this compound" remains elusive. Extensive searches, including those referencing its CAS number (1522-22-1), have not yielded specific data corresponding to the requested detailed outline. The preponderance of search results pertains to the closely related but structurally distinct ligand, hexafluoroacetylacetone (hfac), and its well-documented metal complexes, commonly denoted as M(hfac)ₓ.

The scientific community has extensively studied hexafluoroacetylacetone as a chelating agent, valuing it for the formation of stable metal complexes with applications in catalysis and materials science. chemimpex.comcymitquimica.comchemicalbook.comchemicalbook.comsigmaaldrich.com However, the specific compound of interest for this article, this compound, does not appear to be a commonly utilized ligand in the published literature on coordination chemistry.

As a result, verifiable research findings to populate the detailed sections and subsections of the proposed article structure could not be located. This includes a lack of specific data on:

Reaction Stoichiometry and Coordination Equilibrium Studies: No literature was found detailing the stoichiometric ratios or equilibrium constants for the formation of metal complexes with this compound.

Supramolecular Assembly and Coordination Polymer Architectures: There are no available studies on the use of this compound as a building block for supramolecular structures or coordination polymers.

Hydrogen Bonding, Halogen Bonding, and π-Stacking Phenomena: Specific examples and detailed research findings on the role of these non-covalent interactions in the crystal engineering of this compound-based systems are not present in the accessed literature.

Helical and Networked Coordination Polymers: The formation of helical or networked polymeric structures using this compound as a ligand is not documented.

Dynamic Processes in Metal-Ligand Systems: Information regarding the kinetic and dynamic behavior of metal complexes formed with this compound is not available.

While the field of coordination chemistry is rich with studies on fluorinated β-diketones, the specific focus on "this compound" as a primary ligand for the synthesis and study of metal complexes appears to be an underexplored area of research. Therefore, the generation of a scientifically accurate article adhering to the strict outline provided is not possible at this time.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for Bis Hexafluoroacetonyl Acetone Compounds

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Bis(hexafluoroacetonyl)acetone, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to confirm its complex structure, which arises from the condensation of acetone (B3395972) with hexafluoroacetylacetone (B74370). While specific experimental spectra for this compound are not widely available in the surveyed literature, the expected chemical shifts can be predicted based on its constituent moieties.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methyl (CH₃) protons and the methine (CH) proton. The chemical shift of the CH₃ group would likely appear downfield from a standard alkane due to the electron-withdrawing effect of the adjacent carbonyl group. The methine proton, situated between two carbonyl groups, would be significantly deshielded and appear further downfield.

¹³C NMR: The ¹³C NMR spectrum would provide key information on the carbon backbone. Distinct signals would be anticipated for the carbonyl carbons (C=O), the trifluoromethyl carbons (CF₃), the methine carbon (CH), and the methyl carbons (CH₃). The carbonyl carbons would exhibit characteristic shifts in the downfield region (typically 190-210 ppm). The CF₃ carbons would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance, or a set of closely spaced resonances, would be expected for the chemically equivalent trifluoromethyl (CF₃) groups. The chemical shift would be characteristic of CF₃ groups adjacent to a carbonyl functionality. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.2 | Singlet |

| >CH- | >4.0 | Singlet | |

| ¹³C | -CH₃ | ~30 | Singlet |

| >CH- | ~50-60 | Singlet | |

| -C F₃ | ~118 | Quartet (¹JCF) | |

| >C =O | ~195-205 | Singlet | |

| >C =O (enol) | ~175-185 | Singlet | |

| ¹⁹F | -CF₃ | ~ -76 | Singlet |

Note: Predicted values are based on data for hexafluoroacetylacetone and acetone. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations. The C=O stretching band for the ketone groups would be expected in the region of 1700-1725 cm⁻¹. If the compound exists in its enol tautomeric form, a broad O-H stretch would appear around 3400-2400 cm⁻¹ and the C=O stretch would shift to a lower frequency (around 1640-1540 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. acs.orgresearchgate.net The C-F bonds of the trifluoromethyl groups give rise to very strong and characteristic absorptions typically found in the 1300-1100 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be visible, though typically weaker than in the IR spectrum unless conjugation is present. The C-C backbone and C-H stretching and bending vibrations would also be active.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C=O (Ketone) | Stretching (ν) | 1725 - 1700 | Strong |

| C=C (Enol) | Stretching (ν) | 1640 - 1590 | Medium-Strong |

| C=O (Enol, H-bonded) | Stretching (ν) | 1600 - 1540 | Strong |

| C-H | Stretching (ν) | 3000 - 2850 | Medium-Weak |

| C-F | Stretching (ν) | 1300 - 1100 | Very Strong |

| O-H (Enol, H-bonded) | Stretching (ν) | 3400 - 2400 | Broad, Strong |

Note: Predicted values are based on data for hexafluoroacetylacetone and related β-diketones. scispace.comuoguelph.casoton.ac.uk

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Luminescence

Electronic spectroscopy provides critical information on the electronic transitions within the molecule, which is fundamental to understanding its color, photostability, and potential as a sensitizer (B1316253) in luminescence applications.

The UV-Visible spectrum of this compound is characterized by electronic transitions involving its chromophoric carbonyl groups. An absorption maximum has been reported at approximately 275 nm. masterorganicchemistry.com This absorption is characteristic of the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl groups. researchgate.net This transition is typically weak (low molar absorptivity). A much stronger π→π* transition is expected at a shorter wavelength, likely below 200 nm, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. researchgate.net The presence of multiple conjugated carbonyl groups and the influence of the electron-withdrawing CF₃ groups can modulate the precise position and intensity of these absorption bands. nih.gov

Table 3: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Not Specified | ~275 masterorganicchemistry.com | Weak | n→π |

| Not Specified | <200 (predicted) | Strong | π→π |

Bis-β-diketone ligands, particularly those containing fluorine atoms, are highly effective as "antenna" ligands for sensitizing the luminescence of lanthanide ions (Ln³⁺) such as Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.orgmdpi.comnih.gov The process, known as the antenna effect, involves a sequence of photophysical steps:

Ligand Absorption: The β-diketonate ligand, acting as a chromophore, absorbs incident UV light, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand then undergoes efficient intersystem crossing, a non-radiative process, to a lower-energy triplet state (T₁). The presence of heavy atoms (like a coordinated lanthanide) and specific structural features can enhance the rate of ISC.

Energy Transfer (ET): If the energy of the ligand's triplet state (T₁) is suitably matched and slightly higher than the accepting excited state of the lanthanide ion, energy is transferred from the ligand to the Ln³⁺ ion. mdpi.com This process excites the lanthanide ion to one of its emissive 4f energy levels.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its own characteristic, sharp, and well-defined wavelengths (e.g., red for Eu³⁺, green for Tb³⁺).

Fluorinated β-diketones like this compound are particularly advantageous because the replacement of C-H bonds with lower-frequency C-F bonds minimizes non-radiative decay pathways. High-frequency C-H vibrations can quench the excited state of the lanthanide ion, reducing luminescence efficiency. nih.gov Therefore, complexes of this compound with lanthanide ions are expected to be highly luminescent. rsc.orgkyushu-u.ac.jp

Time-resolved emission spectroscopy (TRES) is a powerful technique for investigating the dynamics of excited states in luminescent molecules. rsc.org For lanthanide complexes of this compound, TRES would be used to measure the luminescence decay lifetime (τ), which is the average time the lanthanide ion remains in its excited state before emitting a photon. mdpi.com

These measurements are critical for several reasons:

Determining Quantum Yield: The luminescence lifetime is a key parameter in calculating the intrinsic luminescence quantum yield (Φ), which quantifies the efficiency of the emission process. nih.gov

Probing the Coordination Environment: The lifetime of lanthanide emission is highly sensitive to the presence of quenching species, particularly O-H oscillators from coordinated water or solvent molecules. Longer lifetimes generally indicate a coordination sphere that is well-shielded from such quenchers.

Investigating Energy Transfer Rates: By monitoring the decay of both the ligand's fluorescence/phosphorescence and the lanthanide's emission, it is possible to determine the rate and efficiency of the energy transfer from the antenna ligand to the metal center. rsc.org

While specific time-resolved data for this compound complexes are not available in the reviewed literature, this technique is essential for evaluating their performance in applications like OLEDs, sensors, and bio-imaging agents. mdpi.comspectroscopyonline.com

The electronic structure of metal complexes can be further probed using far-ultraviolet (FUV) or vacuum-ultraviolet (VUV) spectroscopy, which covers the wavelength range below 200 nm. capes.gov.br In this high-energy region, transitions other than the conventional valence-shell π→π* and n→π* become accessible.

Studies on metal hexafluoroacetylacetonate (hfac) complexes have shown that the FUV region contains intense absorption bands that can be assigned to intra-ligand transitions or charge-transfer transitions. capes.gov.br Furthermore, Rydberg transitions, which involve the excitation of an electron from a metal 3d or ligand orbital to a high-energy, diffuse, hydrogen-like orbital, are expected to contribute significantly to the spectra in this region. acs.org

The analysis of these FUV spectra, often supported by theoretical calculations, provides a more complete picture of the electronic structure of the metal-ligand system, which is crucial for understanding their photochemistry and reactivity. acs.org

Time-Resolved Emission Studies

Mass Spectrometry Techniques (GC-MSD, HRMS) for Molecular Identity and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the identification and purity verification of volatile compounds like fluorinated β-diketones. nih.gov GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and isolating individual components before fragmentation and analysis.

For fluorinated β-diketones and their metal chelates, GC-MS analysis often reveals characteristic fragmentation patterns. cdnsciencepub.com The high electronegativity of the fluorine atoms significantly influences the fragmentation pathways. Electron ionization (EI) is a common technique used in GC-MS, and for some highly fluorinated complexes, molecular ions ([M]⁺) can be observed. cdnsciencepub.com However, for many metal complexes of bis(hexafluoroacetylacetonate), often abbreviated as hfac, the molecular ion is not always detected. Instead, the loss of a ligand to form ions like [M(L)]⁺ or [M(L)₂]⁺ (where L is the diketonate ligand) is a common fragmentation pathway. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. epa.gov For fluorinated compounds, HRMS can be instrumental in confirming the number of fluorine atoms in a molecule or fragment. researchgate.net Techniques like Atmospheric Solid Analysis Probe (ASAP) combined with HRMS have been developed for the characterization of fluorinated polymers that are challenging to analyze by conventional methods. researchgate.net

The table below summarizes typical observations in the mass spectrometric analysis of fluorinated β-diketones and their complexes.

| Technique | Analyte Type | Typical Observations | Reference |

| GC-MS | Fluorinated β-diketones | Fragmentation patterns influenced by fluorine atoms. | cdnsciencepub.com |

| GC-MS | Metal(hfac) complexes | Loss of ligand(s) is a common fragmentation pathway. | nih.gov |

| HRMS | Fluorinated compounds | Accurate mass measurements for elemental composition determination. | epa.govresearchgate.net |

| ASAP-HRMS | Fluorinated polymers | Characterization of insoluble or sparingly soluble materials. | researchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method has been extensively applied to the metal complexes of bis(hexafluoroacetylacetonate) (hfac), providing a wealth of information about their molecular geometry, crystal packing, and intermolecular interactions.

X-ray diffraction studies on metal complexes of hfac, such as those with copper(II) and cobalt(II), have revealed detailed geometric parameters. researchgate.netresearcher.life In many of these complexes, the metal ion is coordinated by the oxygen atoms of the hfac ligands. For instance, in copper(II) bis-hexafluoroacetylacetonate, the copper atom exhibits a square-planar coordination environment with Cu-O bond lengths around 1.912 Å. researchgate.net The chelate rings formed by the coordination of the hfac ligand to the metal center can exhibit non-planar conformations, with significant kink angles being observed in some structures. researcher.life

The table below presents selected crystallographic data for a representative metal complex of hexafluoroacetylacetonate.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Cu(hfac)₂ | Triclinic | P-1 | 5.530 | 6.038 | 11.266 | 95.948 | 101.743 | 92.298 | researchgate.net |

The crystal packing of bis(hexafluoroacetylacetonate) compounds is significantly influenced by intermolecular interactions, particularly those involving the highly electronegative fluorine atoms. rsc.orgacs.org Weak interactions such as C–H···F and C–F···F contacts play a crucial role in the supramolecular assembly of these molecules in the solid state. rsc.orgnih.gov In the crystal structure of copper(II) bis-hexafluoroacetylacetonate, the square-planar coordination is completed to a bipyramidal geometry through interactions with fluorine atoms of neighboring molecules, with Cu···F distances of 2.71 Å and 2.75 Å. researchgate.net The packing in fluorinated organic crystals is a subject of ongoing research, with studies showing that C–H···F interactions can be structure-directing. nih.govscispace.com

Disorder is a common phenomenon in the crystal structures of fluorinated compounds, often involving the trifluoromethyl (CF₃) groups. researchgate.net This disorder can arise from the rotational freedom of the CF₃ groups, leading to multiple possible orientations within the crystal lattice. In some structures of fluorinated complexes, the CF₃ groups have been observed to be disordered over two or three positions. researchgate.net The solvent used for crystallization can also have a profound effect on the resulting crystal structure, sometimes leading to the formation of solvates with distinct crystal packing and intermolecular interactions. rsc.orgnih.gov For example, the crystallization of silver(I) fluorinated β-diketonates from different solvents like acetonitrile (B52724) and toluene (B28343) results in coordination polymers with different structural organizations. nih.gov

Crystal Packing and Intermolecular Interactions

Magnetic Characterization Techniques

Magnetic susceptibility measurements are vital for understanding the magnetic properties of materials, particularly for transition metal complexes. dntb.gov.uanih.gov Studies on cobalt(II) bis(hexafluoroacetylacetonate) complexes, [Co(hfac)₂L₂] (where L is an axial ligand), have shown that these compounds can exhibit interesting magnetic behaviors, including slow magnetic relaxation under an applied magnetic field, a characteristic of single-ion magnets (SIMs). dntb.gov.uanih.gov

The magnetic properties are highly dependent on the coordination geometry of the metal ion and the nature of the ligands. acs.org For the [Co(hfac)₂L₂] series, tuning the axial ligand (L) allows for the fine-tuning of the magnetic anisotropy. dntb.gov.uanih.govx-mol.com Magnetic susceptibility data, typically collected over a range of temperatures, provides information about the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions within the material. For instance, dynamic alternative current (ac) magnetic susceptibility measurements on these cobalt complexes have confirmed their field-induced slow magnetic relaxation. dntb.gov.uanih.gov

The table below summarizes the magnetic properties of a series of Co(II) bis(hexafluoroacetylacetonate) complexes with different axial ligands.

| Complex | Axial Ligand (L) | Magnetic Behavior | Reference |

| [Co(hfac)₂(MeCN)₂] | Acetonitrile | Field-induced SIM | nih.govx-mol.com |

| [Co(hfac)₂(Spy)₂] | 4-Styrylpyridine | Field-induced SIM | nih.govx-mol.com |

| [Co(hfac)₂(MBIm)₂] | 5,6-Dimethylbenzimidazole | Field-induced SIM | nih.govx-mol.com |

| [Co(hfac)₂(DMF)₂] | N,N-Dimethylformamide | Field-induced SIM | nih.govx-mol.com |

Superconducting Quantum Interference Device (SQUID) Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry stands as a highly sensitive method for probing the magnetic properties of materials. This technique is particularly valuable in the study of metal complexes derived from this compound, where the interaction between metal ions and the ligand framework gives rise to a range of magnetic phenomena. SQUID magnetometers are capable of detecting minute magnetic moments, making them indispensable for characterizing the weak magnetic responses, such as those found in paramagnetic, ferromagnetic, and antiferromagnetic systems involving bis(hexafluoroacetonyl)acetonate (hfac) ligands.

The experimental setup for SQUID magnetometry involves placing a sample within a superconducting coil. Changes in the magnetic flux of the sample, as a function of temperature and applied magnetic field, induce a current in the coil, which is then detected by the SQUID. This allows for the precise determination of the magnetic susceptibility of the sample. For instance, in the characterization of magnetic ionic liquids (MILs) containing hexafluoroacetylacetonate-chelated metal anions, magnetic susceptibility data were collected using a Quantum Design MPMS SQUID magnetometer. redalyc.org The data are typically corrected for the diamagnetic contribution of the sample holder and the intrinsic diamagnetism of the compound, which can be estimated using Pascal's constants. researchgate.net

Detailed Research Findings

In a study of mixed-ligand complexes of bis(hexafluoroacetylacetonato)manganese(II) and -copper(II) with a bipyridine-based biradical, SQUID magnetometry was used to elucidate the magnetic exchange couplings. researchgate.net The temperature dependence of the magnetic susceptibility (χ) was measured, and the data were analyzed to determine the nature and strength of the magnetic interactions between the metal ion and the radical centers. For the manganese complex, [Mn(hfac)₂L], an antiferromagnetic coupling was observed between the Mn(II) ion and the aminoxyl radicals. Conversely, the copper complex, [Cu(hfac)₂L], exhibited a ferromagnetic interaction. researchgate.net These findings highlight the metal-dependent nature of the magnetic coupling mediated by the ligand framework.

Another area of investigation has been the development of hydrophobic magnetic ionic liquids (MILs) based on hexafluoroacetylacetonate anions. redalyc.org SQUID magnetometry was employed to determine the magnetic properties of these novel materials. The study reported the synthesis of MILs with various transition and rare earth metals, including cobalt(II), manganese(II), nickel(II), and dysprosium(III), chelated by hexafluoroacetylacetonate. redalyc.org The effective magnetic moments (µeff) of these MILs were determined from the SQUID data. Notably, high effective magnetic moments were achieved by incorporating high-spin dysprosium and gadolinium ions into the anionic component of the MIL. redalyc.org

The magnetic properties of bis-halobenzene adducts of decamethyldysprosocenium cations, which can be considered related to the broader class of organometallic complexes, have also been scrutinized using SQUID magnetometry. rsc.org The temperature dependence of the magnetic susceptibility product (χT) was measured in a direct current (dc) field. The observed values were compared to the theoretical free-ion value for Dy(III) to understand the effects of the crystal field on the magnetic behavior. The data revealed a decrease in susceptibility with temperature, which is attributed to the thermal depopulation of excited microstates (m_J states). rsc.org

The versatility of the bis(hexafluoroacetylacetonate) ligand in forming magnetically interesting compounds is further demonstrated in its use in constructing single-molecule magnets (SMMs) and one-dimensional magnetic chains. For instance, a novel bis-bidentate nitronyl nitroxide radical was used to create complexes with M(hfac)₂ (M = Mn, Co). Magnetic analysis of the manganese complex revealed a strong antiferromagnetic interaction between the Mn(II) ion and the radical spin. chemrxiv.org

The table below summarizes key magnetic data obtained from SQUID magnetometry for various complexes containing the hexafluoroacetylacetonate ligand.

| Complex | Metal Ion | Magnetic Property | Key Finding | Reference |

| [Mn(hfac)₂L] | Mn(II) | Antiferromagnetic Coupling | Metal-dependent magnetic interaction | researchgate.net |

| [Cu(hfac)₂L] | Cu(II) | Ferromagnetic Coupling | Metal-dependent magnetic interaction | researchgate.net |

| [P₆₆₆₁₄]⁺[Co(II)(hfac)₃]⁻ | Co(II) | Paramagnetic | Characterization of magnetic ionic liquid | redalyc.org |

| [P₆₆₆₁₄]⁺[Mn(II)(hfac)₃]⁻ | Mn(II) | Paramagnetic | Characterization of magnetic ionic liquid | redalyc.org |

| [P₆₆₆₁₄]⁺[Ni(II)(hfac)₃]⁻ | Ni(II) | Paramagnetic | Characterization of magnetic ionic liquid | redalyc.org |

| [P₆₆₆₁₄]⁺[Dy(III)(hfac)₄]⁻ | Dy(III) | High Magnetic Moment | µeff as high as 9.7 µB | redalyc.org |

| [Dy(Cp*)₂(PhF-κ-F)₂]⁺ | Dy(III) | Single-Molecule Magnet Behavior | Study of transverse ligand field effects | rsc.org |

| [Mn(hfac)₂(NIT-2-TrzPm)] | Mn(II) | Antiferromagnetic Interaction | Strong Mn(II)-radical spin coupling | chemrxiv.org |

*L = 4,4′-Bis(N-tert-butyloxylamino)-2,2′-bipyridine

These examples underscore the critical role of SQUID magnetometry in advancing the understanding of the magnetic properties of compounds derived from this compound. The technique provides detailed, quantitative data that is essential for the rational design and development of new magnetic materials.

Theoretical and Computational Investigations of Bis Hexafluoroacetonyl Acetone and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of bis(hexafluoroacetylacetonato) complexes due to its favorable balance of accuracy and computational cost. DFT studies are instrumental in predicting the electronic structure and reactivity of these compounds.

Researchers employ DFT calculations to determine optimized molecular geometries, which can then be compared with experimental data from X-ray crystallography where available. dntb.gov.ua For instance, DFT calculations (using the PBE0-D3/def2-TZVP level of theory) have been used to build lattice models to understand differences in the volatility of ytterbium (Yb) complexes, suggesting that factors beyond crystal packing influence their properties. rsc.org

The electronic structure is probed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key predictors of chemical reactivity. For example, in studies of palladium(II)-catalyzed reactions, DFT has been used to elucidate mechanisms that were previously assumed to follow a standard Pd(II)/Pd(IV) cycle, revealing that alternative pathways involving a Pd(II) vinylidene-like complex may be operative. acs.org Similarly, DFT calculations have supported mechanistic studies of nickel-catalyzed hydrosilylation reactions involving bis(hexafluoroacetylacetonato)nickel(II), helping to explain a novel mechanism that includes Si-H bond cleavage and Si-C bond formation. nih.gov

Table 1: Examples of DFT Methodologies Used in Studies of hfac Complexes

| Study Subject | DFT Functional | Basis Set | Key Findings | Source |

|---|---|---|---|---|

| Yb(hfac) Complexes | PBE0-D3 | def2-TZVP | Modeled lattice to understand volatility differences. | rsc.org |

| Ni(hfac)₂ with N-vinylimidazole | - | - | Investigated distorted square-planar coordination and large kink angles. | dntb.gov.ua |

| Pd(II)-catalyzed Carboxyalkynylation | - | - | Elucidated a reaction mechanism involving a Pd(II) vinylidene complex. | acs.org |

| Ni-catalyzed Hydrosilylation | - | - | Supported a novel mechanism involving cooperative action of the allyl ligand. | nih.gov |

| Adducts of Co(II) diketonates | B3LYP* | 6-311++G(d,p) | Performed computer simulation to study valence-tautomeric adducts. | scispace.com |

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory, as implemented within DFT and other quantum chemical methods, provides a detailed picture of the bonding and electronic distribution within bis(hexafluoroacetylacetonato) compounds. The analysis of MOs goes beyond the simple HOMO/LUMO picture to include the visualization of orbital shapes and their contributions from different atoms.

This analysis helps to characterize the nature of the metal-ligand bond, identifying it as primarily covalent or ionic and detailing the extent of π-backbonding. For example, in a molecular orbital diagram for a C-H bond on an sp2 hybridized carbon, the interaction between atomic orbitals to form bonding and antibonding molecular orbitals can be visualized. uoguelph.ca This principle is extended to the more complex interactions within metal-hfac complexes.

Electron density analysis involves mapping the probability of finding an electron at any given point in space around the molecule. This allows for the calculation of atomic charges, providing insight into the electrostatic potential of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. The delocalization of electrons within the π-system of the hfac ligand is a key feature that contributes to the stability of its corresponding anion. skemman.is

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, many-electron wavefunctions obtained from computational calculations into a more intuitive, localized chemical picture of bonding. faccts.deaiu.edu NBO analysis provides a description of the molecule in terms of localized bonds, lone pairs, and core orbitals, which aligns closely with Lewis structure concepts. faccts.de

For bis(hexafluoroacetylacetonato) derivatives, NBO analysis is particularly useful for characterizing the metal-ligand bonds and intramolecular interactions. It quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and charge transfer processes. researchgate.netresearchgate.net The stabilization energy associated with these interactions, particularly the charge transfer from ligand orbitals to the metal center's empty orbitals, can be calculated using second-order perturbation theory. researchgate.net

This method allows for a quantitative assessment of:

Hybridization: Determining the hybridization of atomic orbitals involved in bonding.

Bond Polarity: Calculating the natural atomic charges to describe the ionic/covalent character of bonds. researchgate.net

Hyperconjugation: Identifying stabilizing interactions between, for example, a filled C-C or C-H bond orbital and an adjacent empty antibonding orbital.

By pinpointing the key orbital interactions, NBO analysis provides a clear and chemically intuitive rationale for the observed geometries, stabilities, and reactivities of hfac complexes. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic parameters, which can then be used to interpret and validate experimental spectra. For bis(hexafluoroacetylacetonato) complexes, theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

Time-dependent DFT (TD-DFT) is a common method for simulating electronic spectra, providing information on excitation energies and oscillator strengths. researchgate.net These calculations help assign the observed bands in UV-Vis spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions on the metal center. acs.org Similarly, calculations of NMR shielding tensors can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the structural elucidation of these complexes in solution. researchgate.netresearchgate.net

Furthermore, computational chemistry is essential for exploring the conformational landscape of flexible molecules. For the hfac ligand itself, DFT calculations have been used to investigate the relative stabilities of its tautomers, showing that the enol isomer is generally more stable than the keto isomer. skemman.is For larger metal-hfac complexes, which can adopt various coordination geometries, computational modeling helps to identify the lowest energy conformers and understand the factors that govern their relative stabilities. mdpi.com

Reaction Mechanism Modeling and Energy Landscape Exploration

One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms. For reactions involving bis(hexafluoroacetylacetonato) derivatives, which are often used as catalysts, modeling provides a step-by-step view of the reaction pathway. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface can be mapped out. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, a detailed DFT study of the pyrolysis of acetone (B3395972) demonstrated the importance of including substitution reactions, with rate constants predicted from ab initio calculations, to accurately model the formation of minor products. nih.gov

In the context of catalysis, these models can explain selectivity and efficiency. A computational study of a palladium-catalyzed carboxyalkynylation reaction using an hfac ligand was able to explore the energy landscape and demonstrate that a previously assumed Pd(IV) intermediate was less favorable than an alternative pathway, thereby rewriting the accepted mechanism. acs.org These insights are invaluable for the rational design of new and improved catalysts.

Table 2: Computed Activation and Reaction Energies for Pd(II)-Catalyzed Carboxyalkynylation Data represents a conceptual summary of parameters derived from such studies.

| Reaction Step | Description | Computed Parameter | Energy (kcal/mol) | Source |

|---|---|---|---|---|

| TS12-13 | C-O Reductive Elimination | Activation Energy (ΔG‡) | +15.5 | acs.org |

| 13 → 14 | Product Formation | Reaction Energy (ΔG) | -25.1 | acs.org |

| TS17-15 | Iodine-centered Redox Chemistry | Activation Energy (ΔG‡) | Favorable | acs.org |

| Formation of 17 | Vinyl Complex Formation | Reaction Energy (ΔG) | Energetically Demanding | acs.org |

Applications and Functional Materials Derived from Bis Hexafluoroacetonyl Acetone Chemistry

Applications in Metal Ion Separation and Extraction Processes

The hfac ligand is a superior chelating agent for metal ions, a property exploited in various separation and extraction technologies. The strong electron-withdrawing nature of its trifluoromethyl groups enhances the acidity of the proton and the stability of the resulting metal complexes, making it particularly effective compared to non-fluorinated analogues. core.ac.uk

Hexafluoroacetylacetone (B74370) is a key component in solvent extraction systems for a range of metals, including valuable rare earth elements (REEs) and actinides. core.ac.uk Its effectiveness stems from its ability to form neutral, volatile, and highly soluble metal complexes in organic solvents or supercritical fluids. core.ac.ukepo.org This facilitates the transfer of metal ions from an aqueous phase or solid matrix into a separate phase for isolation.

Research has demonstrated the successful extraction of actinides like thorium, uranium, plutonium, and neptunium (B1219326) from various surfaces using hexafluoroacetylacetone in supercritical carbon dioxide, often with a modifier like pyridine. epo.org This method highlights the ligand's utility in environmental remediation and nuclear material processing. For instance, uranium has been extracted with high efficiency from materials such as stainless steel, sand, and asbestos. epo.org

Table 1: Examples of Metal Extraction using Hexafluoroacetylacetone (Hhfac) in Supercritical CO₂ This table is generated based on data from patent literature describing extraction processes.

| Metal Ion | Matrix | Extraction Conditions | Efficiency (%) | Source |

| Uranium (as Uranyl Nitrate) | Stainless Steel | 400 bar, 60°C, 0.02% Hhfac, 0.02% Pyridine, 0.02% H₂O | 90% | epo.org |

| Plutonium(IV) Oxide | Stainless Steel | 300 bar, 60°C, 0.2% Trifluoroacetylacetone, 0.2% Pyridine, 0.2% H₂O | 66% | epo.org |

| Neptunium(V) Oxide | Stainless Steel | 300 bar, 60°C, 0.2% Trifluoroacetylacetone, 0.2% Pyridine, 0.2% H₂O | 84% | epo.org |

| Uranium (as Uranyl Nitrate) | Sand | 300 bar, 60°C, 2% Trifluoroacetylacetone, 2% Pyridine, 2% H₂O | 98% | epo.org |

Note: Some examples use the related trifluoroacetylacetone, demonstrating the general applicability of fluorinated β-diketones.

A significant advancement in liquid-liquid extraction is the development of homogeneous liquid-liquid extraction (HLLE). This technique utilizes a solvent system that is miscible at one temperature and forms two phases upon cooling, eliminating the need for vigorous mechanical mixing and improving extraction efficiency. researchgate.netrsc.org

A notable application of this technique involves the extraction of Neodymium(III), a crucial rare earth element, using a system composed of the ionic liquid choline (B1196258) bis(trifluoromethylsulfonyl)imide, [Chol][Tf₂N], and water. researchgate.netrsc.org This mixture exhibits temperature-dependent phase behavior, becoming a single homogeneous phase above 72 °C. researchgate.netrsc.org In this system, choline hexafluoroacetylacetonate, [Chol][hfac], acts as the extractant. researchgate.netrsc.org During the homogeneous stage (above the critical temperature), the metal ion, extractant, and solvents are intimately mixed, facilitating rapid complex formation. researchgate.net Upon cooling, the system separates into an aqueous phase and an ionic-liquid phase, with the neodymium-hfac complex selectively partitioned into the ionic liquid. researchgate.netrsc.org

Speciation studies revealed that neodymium is extracted as a tetrakis hexafluoroacetylacetonate complex, [Nd(hfac)₄]⁻, with a choline cation as the counter-ion. researchgate.netrsc.org The crystal structure of the extracted complex confirmed a coordination number of nine for the neodymium(III) center, which includes a coordination bond to the choline counter-ion. rsc.org This detailed understanding of the extracted species is vital for optimizing the separation process. researchgate.net

The efficiency and selectivity of metal extraction can be significantly enhanced by designing task-specific ionic liquids (TSILs). researchgate.netrsc.orgmdpi.com TSILs are ionic liquids where either the cation or the anion has been functionalized with a group designed for a specific purpose, such as chelating a target metal ion. researchgate.net

The HLLE system for Neodymium(III) extraction is a prime example of a process employing a TSIL approach. researchgate.netrsc.org Here, the hexafluoroacetylacetonate (hfac) anion is paired with a choline cation to form the extractant [Chol][hfac], which works in concert with the bulk ionic liquid solvent [Chol][Tf₂N]. researchgate.netrsc.org This system is specifically designed for the task of extracting the rare earth element. The components work synergistically: the [Chol][Tf₂N]-water system provides the thermomorphic properties for HLLE, while the [Chol][hfac] provides the chelating function to bind the metal. researchgate.netrsc.org This demonstrates how incorporating a powerful ligand like hfac into an ionic liquid framework can create a highly effective and selective extraction system. researchgate.netmdpi.com

Table 2: Components of a Task-Specific Ionic Liquid System for Neodymium(III) Extraction This table outlines the roles of the different chemical components in the homogeneous liquid-liquid extraction process.

| Component | Chemical Name | Role in Extraction | Source |

| Bulk Solvent | Choline bis(trifluoromethylsulfonyl)imide ([Chol][Tf₂N]) | Forms a thermomorphic system with water, enabling the HLLE process. | researchgate.netrsc.org |

| Extractant | Choline hexafluoroacetylacetonate ([Chol][hfac]) | Acts as the chelating agent, binding with Nd(III) to form an extractable complex. | researchgate.netrsc.org |

| Target Metal Ion | Neodymium(III) | The metal to be separated and extracted from the aqueous feed. | researchgate.netrsc.org |

| Extracted Complex | Choline [tetrakis(hexafluoroacetylacetonato)neodymate(III)] | The final complex partitioned into the ionic liquid phase. | researchgate.netrsc.org |

Homogeneous Liquid-Liquid Extraction (HLLE) Techniques

Roles in Catalysis and Organometallic Transformations

Metal complexes of hexafluoroacetylacetonate are not only useful in separations but also serve as important precursors and catalysts in organic synthesis. The hfac ligand can stabilize various oxidation states of transition metals and influence their catalytic activity.

Palladium complexes are among the most versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org The compound Palladium(II) bis(hexafluoroacetylacetonate), [Pd(hfac)₂], is a well-characterized, volatile, and soluble metal complex that finds use as a catalyst precursor. epo.org The electron-withdrawing hfac ligands can modulate the electronic properties of the palladium center, impacting its reactivity in catalytic cycles.

While a vast number of palladium-catalyzed reactions exist, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the use of [Pd(hfac)₂] is particularly advantageous in specific contexts where precursor solubility and volatility are beneficial. sigmaaldrich.comorganic-chemistry.org The stability of the hfac ligand allows the palladium center to participate in catalytic cycles without complete ligand dissociation, or to serve as a reliable source of soluble palladium(II) for in-situ catalyst generation. beilstein-journals.org Beyond palladium, other transition metal-hfac complexes, such as those of copper(II), have been synthesized and structurally characterized, indicating the broad potential of the hfac ligand in developing new catalysts for a range of organic transformations. brandeis.edu

C-H activation is a powerful strategy in modern organic synthesis that aims to directly convert ubiquitous but inert carbon-hydrogen bonds into more complex functionalities, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. greyhoundchrom.comtcichemicals.com This field heavily relies on transition metal catalysts, including those based on palladium, rhodium, and iridium, to cleave the strong C-H bond. tcichemicals.com

The unique electronic properties of metal complexes containing the hexafluoroacetylacetonate ligand make them promising candidates for catalysts in C-H activation. The strong electron-withdrawing nature of the hfac ligand can render the metal center more electrophilic, which is often a key requirement for initiating the C-H activation step. While direct, widespread application of bis(hexafluoroacetylacetonate) complexes in C-H activation is an emerging area, the principles of catalyst design strongly support their potential. For example, iridium(III) and ruthenium(II) complexes supported by other specialized ligands have been shown to be effective catalysts for reactions involving C-H activation. rsc.org The synthesis of stable organometallic iridium(I) and iridium(III) complexes demonstrates the feasibility of creating the types of reactive centers needed for these transformations. rsc.org Therefore, the development of tailored [M(hfac)ₓ] catalysts represents a logical and promising direction for advancing C-H activation methodologies.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Development of Advanced Functional Materials

The chemistry of bis(hexafluoroacetonyl)acetone and its related β-diketone, hexafluoroacetylacetone (hfac), serves as a foundation for creating novel functional materials. By coordinating with various metal ions, these ligands produce complexes with unique optical and magnetic characteristics suitable for specialized applications.

Luminescent Materials (e.g., for OLEDs, Solar Cells)

The hexafluoroacetylacetonate (hfac) ligand, a key component related to this compound, is instrumental in the synthesis of highly luminescent materials, particularly when complexed with lanthanide ions (Ln). The incorporation of fluorine atoms is a critical design feature. Substituting C-H bonds with the lower energy vibrations of C-F units minimizes non-radiative energy loss from the excited state of the lanthanide ion, which would otherwise quench the luminescence. researchgate.net This fluorination enhances the acidity of the central ion and increases the efficiency of the energy transfer process, leading to brighter and longer-lasting emission. researchgate.net

Researchers have synthesized and characterized various ternary lanthanide complexes with a general formula of [Ln(hfa)3(L)], where 'L' is an ancillary ligand. researchgate.net These complexes exhibit the distinct, sharp emission peaks characteristic of the specific lanthanide ion used, such as Samarium(III), making them suitable for applications in optical devices. researchgate.netresearchgate.net

Key findings in the development of these luminescent materials include:

Enhanced Luminescence: The presence of the electron-withdrawing -CF3 group in the β-diketonate ligand acts as an efficient "antenna," absorbing UV energy and transferring it effectively to the central lanthanide ion. researchgate.net

High Thermal Stability: Certain complexes demonstrate good thermal stability, a crucial property for devices like Organic Light-Emitting Diodes (OLEDs) that operate at elevated temperatures. researchgate.net

High Quantum Yield: Ternary complexes featuring ligands like bathophenanthroline (B157979) have shown high luminescence quantum yields, indicating efficient conversion of absorbed energy into emitted light. researchgate.net

Photosensitization: The coordination of bis-β-diketonato ligands to ions like europium(III) has been well-demonstrated to sensitize the luminescence of the ion, a desired property for enhancing solar cell efficiency. researchgate.net

These properties position hexafluoroacetylacetonate-based complexes as promising candidates for use in advanced optical applications, including OLEDs and as components to improve the efficiency of photovoltaic solar cells. researchgate.net

Magnetic Ionic Liquids (MILs) and Their Properties

This compound chemistry is pivotal in the formation of Magnetic Ionic Liquids (MILs), a unique class of materials that combine the properties of ionic liquids with a response to magnetic fields. researchgate.netnih.gov These MILs are synthesized by pairing metal-containing anions, formed by chelating hexafluoroacetylacetonate (hfac) with transition or rare earth metals, with large organic cations such as trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺). researchgate.net

The resulting MILs are distinguished by being true magnetic liquids, where the magnetic property is inherent to the liquid's structure, rather than a suspension of magnetic particles like a ferrofluid. researchgate.netyoutube.com The choice of the paramagnetic metal ion allows for the tuning of the liquid's magnetic properties. researchgate.netnih.gov For instance, incorporating high-spin lanthanide ions like dysprosium and gadolinium into the hfac-chelated anion yields MILs with significant magnetic moments. researchgate.net

Key properties of these hexafluoroacetylacetonate-based MILs include:

Low Viscosity: Compared to other hydrophobic MILs, these materials exhibit remarkably low viscosities, which improves handling and makes them suitable for applications in microfluidics and separations. researchgate.net

High Hydrophobicity: The combination of the phosphonium (B103445) cation and the fluorinated anion results in extremely hydrophobic liquids, which is advantageous for liquid-liquid extraction processes. researchgate.net

Large Magnetic Susceptibility: The presence of paramagnetic metal centers endows the MILs with a strong response to external magnetic fields. researchgate.net

Tunability: The properties of the MILs, including melting point, viscosity, and magnetic response, can be controlled by modifying the chemical structures of the cation and the metal-chelated anion.

| MIL Anion | Viscosity (cP at 23.7 °C) | Effective Magnetic Moment (µB) |

|---|---|---|

| [Co(II)(hfacac)₃]⁻ | 276.5 | Not Reported |

| [Ni(II)(hfacac)₃]⁻ | 927.9 | Not Reported |

| [Gd(III)(hfacac)₄]⁻ | Not Reported | 7.7 |

| [Dy(III)(hfacac)₄]⁻ | Not Reported | 9.7 |

The combination of these properties makes these MILs promising solvents for applications in catalysis, electrochromic materials, and purification processes. researchgate.net

Liquid Crystal Systems

This compound has been identified as a compound capable of influencing the physical state of liquid crystalline systems. Research has described its application in inducing a transition from a fluid, liquid crystalline array into a more rigid, gel-like state. soton.ac.uk This suggests a role for the compound as a gelling agent or structural modifier in liquid crystal formulations. While detailed mechanisms are not extensively documented in the provided sources, the interaction likely stems from the compound's molecular structure and its ability to form intermolecular networks that alter the bulk properties of the liquid crystal medium. The unique electronic properties of fluorinated precursors also point to their use in synthesizing novel liquid crystals. smolecule.com

Analytical Chemistry Reagents and Derivatization Agents

The chelating nature of this compound and its derivatives makes them highly effective reagents in analytical chemistry. They are particularly useful for converting non-volatile or polar analytes into forms that are more suitable for chromatographic analysis and for enhancing detection sensitivity in trace analysis.

Trace Element Analysis Methodologies (e.g., Barium)

A significant application of hexafluoroacetylacetone lies in the sensitive determination of trace elements, such as barium, from aqueous systems. lsu.edu A method combining solvent extraction with atomic absorption spectrometry leverages the chelating power of hexafluoroacetylacetone to achieve remarkable sensitivity. lsu.edu

In this methodology, barium ions in an aqueous sample are chelated with hexafluoroacetylacetone. The resulting barium hexafluoroacetylacetonate complex is then extracted into an organic solvent, isoamyl acetate (B1210297). This extraction step serves to both pre-concentrate the analyte and remove it from the potentially interfering aqueous matrix. The organic phase containing the barium chelate is then analyzed by atomic absorption.

| Parameter | Details |

|---|---|

| Chelating Agent | Hexafluoroacetylacetone |

| Extraction Solvent | Isoamyl acetate |

| Analytical Technique | Atomic Absorption |

| Key Additive | Potassium (1,000 µg/ml) added to aqueous phase as an ionization buffer. |

| Achieved Sensitivity | 0.005 µg/ml (an increase of two orders of magnitude). |

This combined method was found to increase the sensitivity of barium determination by two orders of magnitude, from 0.5 µg/ml down to 0.005 µg/ml. lsu.edu A critical factor for maximizing the absorption signal was the addition of potassium to the aqueous phase, which co-extracts and acts as an ionization buffer during the atomic absorption measurement. lsu.edu This approach provides a simple, selective, and highly sensitive method for quantifying barium at levels found in natural waters. lsu.edu

Biochemical and Bioenergetic Research Applications of Bis Hexafluoroacetonyl Acetone

Mechanism of Action as a Mitochondrial Uncoupler

Bis(hexafluoroacetonyl)acetone, also known as compound 1799, functions as a classical mitochondrial uncoupler. wikipedia.org Uncoupling agents disrupt oxidative phosphorylation by dissociating the process of ATP synthesis from the electron transport chain in mitochondria. wikipedia.orgnih.gov This means that while the cell continues to expend energy to create a proton-motive force across the inner mitochondrial membrane, this force is dissipated before ATP synthase can utilize it to produce ATP. wikipedia.org

The primary mechanism of action for classical uncouplers like this compound involves their ability to transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. wikipedia.orgactanaturae.ru This creates a futile cycle where the electron transport chain and the TCA cycle accelerate to pump more protons out of the mitochondrial matrix, a process that requires ATP hydrolysis and generates heat. nih.gov

The defining characteristics of a classical uncoupler, all of which are exhibited by this compound, include:

Complete release of respiratory control. wikipedia.org

Substitution of all coupled processes (such as ATP synthesis and reverse electron flow) with a cyclic proton transport mediated by the uncoupler. wikipedia.org

Elimination of all proton and cation gradients generated across the mitochondrial membrane. wikipedia.org

No discrimination in its uncoupling action between different coupling sites. wikipedia.org

No distinction between coupled processes driven by electron transfer and those driven by ATP hydrolysis. wikipedia.org

Research on the binding of various uncouplers to rat-liver mitochondria revealed that at a pH of 7.2, only about 4% of the added this compound was bound to the mitochondria. nih.gov This low percentage of binding is in contrast to other uncouplers like pentachlorophenol (B1679276) (PCP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which showed significantly higher binding percentages. nih.gov This finding challenges the idea of a stoichiometric interaction of uncouplers with specific coupling sites on the mitochondrial membrane. nih.gov

Influence on Oxidative Phosphorylation Pathways

This compound directly impacts oxidative phosphorylation by disrupting the coupling between the electron transport chain and ATP synthesis. wikipedia.org This uncoupling effect leads to an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. wikipedia.org

In studies on plant mitochondria, particularly from Arum, this compound has been shown to uncouple ATP production that is associated with the cyanide-insensitive respiratory pathway. researchgate.net This alternative pathway is a feature of some plant mitochondria and allows for respiration to continue even in the presence of inhibitors like cyanide, which block the conventional cytochrome pathway. The use of this compound in these studies helps to elucidate the energy conservation sites within this alternative respiratory chain. researchgate.net

Furthermore, research on mung bean mitochondria has utilized this compound to investigate the oxidation kinetics of respiratory carriers. scispace.com By uncoupling the mitochondria, researchers can study the rates of electron transfer between different components of the respiratory chain in a more controlled manner.

Effects on ATP Metabolism and Energy Homeostasis in Cellular Systems

The uncoupling activity of this compound has also been utilized in studies of ATP-depleted proximal tubules. scispace.com In this context, it serves as a tool to induce a controlled state of ATP depletion, allowing researchers to investigate the subsequent cellular responses, such as changes in intracellular calcium concentrations. scispace.com

Modulatory Effects on Ion Channels and Membrane Potentials (e.g., K+ Channels)

The resting membrane potential of a cell is primarily determined by the uneven distribution of ions across the cell membrane and the selective permeability of the membrane to these ions, particularly potassium (K+). khanacademy.orgcvphysiology.com Ion channels, which are specialized proteins that form pores in the membrane, control the movement of ions. itaca.edu.es

Although direct studies focusing on the specific modulatory effects of this compound on K+ channels are not extensively detailed in the provided search results, the general principle of uncouplers affecting ion transport is established. For instance, the uncoupler valinomycin, a K+ ionophore, is known to alter membrane potential by increasing K+ permeability. nih.gov The dissipation of the mitochondrial proton gradient by this compound will inevitably alter the electrochemical gradients across the mitochondrial membrane, which can have downstream effects on cellular ion homeostasis and the function of various ion channels.

Studies in Plant Physiology and Respiration Inhibition

This compound has been a valuable tool in the study of plant mitochondrial respiration, particularly in understanding the cyanide-insensitive respiratory pathway. researchgate.netscispace.compnas.org This alternative pathway allows plants to continue respiration even when the main cytochrome pathway is inhibited, playing a role in processes like thermogenesis in certain plants.

In mitochondria from various plant species, including Arum and mung bean, this compound has been used to uncouple oxidative phosphorylation, leading to the stimulation of oxygen consumption. researchgate.netscispace.com When used in conjunction with inhibitors of the main respiratory chain like cyanide or antimycin A, it allows researchers to isolate and study the characteristics of the alternative pathway. For example, in Arum spadix mitochondria, this compound uncouples ATP production associated with the cyanide-insensitive pathway. researchgate.net